6-Chlorobenzene-1,2,4-triol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chlorobenzene-1,2,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZRJQSQNLOFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331549 | |
| Record name | 6-Chlorohydroxyquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150097-90-8 | |
| Record name | 6-Chlorohydroxyquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chlorobenzene 1,2,4 Triol and Analogues
Strategies for Direct Chlorination of Aromatic Triols
The direct chlorination of aromatic triols like 1,2,4-benzenetriol (B23740) (hydroxyquinol) is a conceptually straightforward approach to 6-chlorobenzene-1,2,4-triol. However, the strong activating and directing effects of the three hydroxyl groups make controlling the regioselectivity of the electrophilic substitution a significant challenge. The hydroxyl groups activate the ortho and para positions, leading to a high propensity for polychlorination and the formation of a mixture of isomers.
Research into the regioselective chlorination of phenols offers insights into potential strategies. The use of specific catalysts and chlorinating agents can influence the position of chlorination. For instance, studies on the chlorination of phenols have demonstrated that the choice of catalyst can significantly alter the ortho/para product ratio.
Table 1: Regioselective Chlorination of Phenol using N-Chlorosuccinimide (NCS) and Thiourea Catalysts
| Catalyst | o-chloro Isomer Selectivity | p-chloro Isomer Selectivity |
| Thiourea Catalyst 6 | Up to 10:1 | |
| Thiourea Catalyst 7 | Up to 20:1 |
Data adapted from a study on the regioselective chlorination of phenols. scientificupdate.com
While this data pertains to phenol, it suggests that a catalytic approach could potentially be developed for the regioselective chlorination of 1,2,4-benzenetriol. The selection of an appropriate catalyst that can modulate the reactivity of the specific positions on the hydroxyquinol ring would be crucial for selectively forming the 6-chloro isomer.
Friedel-Crafts chlorination, a classic method for introducing chlorine onto an aromatic ring, typically employs a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgccsenet.orgresearchgate.netccsenet.org However, the application of Friedel-Crafts conditions to highly activated substrates like benzenetriols can be problematic, often leading to complex mixtures and potential degradation of the starting material. The mechanism of Friedel-Crafts chlorination itself has been a subject of historical reconsideration, highlighting the complexities of electrophilic aromatic substitution. ccsenet.orgresearchgate.netccsenet.org
Approaches Involving Hydrolysis of Precursor Compounds
Hydrolysis of Chlorinated Benzenetrihalides
The synthesis of this compound via the hydrolysis of a corresponding chlorinated benzenetrihalide, such as 1,2,4-trichloro-5-halobenzene, is a theoretically plausible but synthetically challenging route. The substitution of an aryl halide with a hydroxyl group typically requires harsh reaction conditions, such as high temperatures and pressures, and the use of strong bases. These conditions are often incompatible with the sensitive triol functionality, which is prone to oxidation and decomposition.
Microbial degradation pathways have shown the potential for the hydrolytic dehalogenation of polychlorinated benzenes. For example, certain bacterial strains can dehalogenate 1,2,4,5-tetrachlorobenzene (B31791) to form chlorinated hydroquinones. nih.govresearchgate.net These biological systems utilize enzymes that can perform these transformations under mild conditions, suggesting a potential future direction for the synthesis of such compounds, although chemical synthesis remains the primary focus for laboratory and industrial production.
Hydrolysis in Concerted Reaction Sequences
In some synthetic sequences, a hydrolysis step is integral to the formation of the final product. For instance, the synthesis of 1,2,4-benzenetriol itself can be achieved by the hydrolysis of 1,2,4-triacetoxybenzene. chemicalbook.com This precursor is prepared through the acid-catalyzed reaction of p-benzoquinone with acetic anhydride. chemicalbook.com A similar strategy could be envisioned for a chlorinated analogue, where a protected form of the chlorinated benzenetriol is synthesized and then deprotected via hydrolysis in the final step to yield this compound. This approach avoids exposing the sensitive triol to harsh conditions during the main synthetic steps.
Functional Group Transformation and Interconversion Routes
Demethylation Pathways in Substituted Hydroxyquinols
A more viable approach to synthesizing this compound involves the demethylation of a suitable chlorinated methoxy-substituted precursor. For example, a compound such as 6-chloro-1,2,4-trimethoxybenzene or a related dimethoxychlorophenol could be demethylated to yield the target triol.
This strategy is supported by research on the synthesis of complex natural products. In the total synthesis of echinamines A and B, aminated hydroxynaphthazarins, a key starting material is 1,2,4-triacetoxybenzene. nih.gov The synthetic sequence involves a series of transformations, including methylation and subsequent reactions on the methoxy-substituted ring system. nih.gov This demonstrates the utility of methoxy (B1213986) groups as protected forms of hydroxyl groups in complex synthesis.
Electrophilic Aromatic Substitution in Related Systems
The principles of electrophilic aromatic substitution are fundamental to understanding the synthesis of substituted aromatic compounds. In the case of 8-hydroxyquinolines, which share the phenolic hydroxyl group with benzenetriols, electrophilic substitution reactions such as halogenation have been studied. Due to the presence of the phenolic group, 8-hydroxyquinoline (B1678124) is susceptible to various structural modifications. semanticscholar.org
The synthesis of analogues of this compound often relies on established electrophilic substitution reactions on related starting materials. For example, the synthesis of brominated analogues, such as 6-bromobenzene-1,2,4-triol, has been achieved through the selective bromination of 1,2,4-benzenetriol. This highlights that direct halogenation can be successful with the appropriate choice of halogenating agent and reaction conditions.
Multi-Step Synthesis Design and Optimization
The creation of this compound is not a trivial one-step process. Its design involves a multi-step pathway that considers the sensitive nature of the 1,2,4-benzenetriol precursor and the directing effects of the hydroxyl groups. A plausible synthetic strategy often involves the protection of reactive functional groups, a regiocontrolled chlorination step, followed by deprotection.
One potential pathway begins with the protection of the hydroxyl groups of 1,2,4-benzenetriol. The high reactivity of this precursor makes it susceptible to side reactions like oxidative dimerization, especially in the presence of oxygen. acs.orgnih.govresearchgate.net Protecting the hydroxyls, for instance by converting them to acetyl or benzyl (B1604629) ethers, serves a dual purpose: it prevents unwanted oxidation and moderates the powerful activating and ortho-, para-directing influence of the hydroxyls, allowing for more controlled subsequent reactions. youtube.com
Following protection, a chlorination step is introduced. The choice of chlorinating agent is critical for optimization. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often employed in such syntheses to provide a controlled source of electrophilic chlorine, potentially minimizing over-chlorination which can be a problem with using gaseous chlorine (Cl₂). google.com
An alternative approach involves starting with a pre-functionalized benzene (B151609) ring. For example, research into the biodegradation of 2-chloro-4-nitroaniline (B86195) has shown that it can be transformed into 4-amino-3-chlorophenol, which is then converted enzymatically to 6-chlorohydroxyquinol. plos.orgsemanticscholar.org A synthetic adaptation of this pathway could involve the chemical transformation of 4-amino-3-chlorophenol, potentially through a diazotization reaction followed by hydrolysis, to introduce the final hydroxyl group, although this would require careful management of regiochemistry.
Table 1: Proposed Multi-Step Synthesis Scheme for this compound
| Step | Reaction | Starting Material | Key Reagents | Purpose |
| 1 | Protection | 1,2,4-Benzenetriol | Acetic Anhydride or Benzyl Chloride | Prevents oxidation and controls reactivity of the aromatic ring. youtube.com |
| 2 | Chlorination | Protected Benzenetriol | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Regioselective introduction of a chlorine atom. google.com |
| 3 | Deprotection | Protected this compound | Acid/Base Hydrolysis or Hydrogenolysis (e.g., H₂/Pd-C) | Removal of protecting groups to yield the final product. |
Considerations for Regioselectivity and Yield Enhancement
Regioselectivity is the paramount challenge in the synthesis of this compound. The three hydroxyl groups of the 1,2,4-benzenetriol precursor are strongly activating and direct electrophiles to the ortho and para positions. acs.org This means that in a direct electrophilic chlorination, positions 3, 5, and 6 are all activated. The electronic stabilization of reaction intermediates is most effective at positions where the hydroxyl groups are ortho or para, making it difficult to selectively target the 6-position over the more sterically accessible 3- and 5-positions. acs.org
To enhance regioselectivity, the strategic use of protecting groups is essential. By converting the hydroxyl groups into bulkier ethers, it is possible to introduce steric hindrance that physically blocks the more accessible positions (3 and 5), thereby directing the incoming electrophile (chlorine) to the desired 6-position.
Yield enhancement focuses on minimizing side reactions and maximizing product recovery. The primary competing reaction is the oxidative dimerization of the 1,2,4-benzenetriol starting material or product, which can be mitigated by conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. nih.govresearchgate.net Careful control of stoichiometry and reaction temperature is also crucial to prevent the formation of di- or tri-chlorinated byproducts.
Post-reaction purification is another key aspect of improving the isolated yield of the pure compound. Techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) are often necessary to separate the desired 6-chloro isomer from other regioisomers and unreacted starting materials. Recrystallization can then be employed to obtain the final product with high purity.
Table 2: Comparison of Potential Chlorinating Agents for Yield and Selectivity
| Chlorinating Agent | Formula | Typical Conditions | Advantages | Potential Disadvantages |
| Chlorine Gas | Cl₂ | Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) | Inexpensive, highly reactive. | Difficult to handle, low selectivity, high risk of over-chlorination. youtube.com |
| Sulfuryl Chloride | SO₂Cl₂ | Free-radical initiator or heat | Good for chlorinating activated rings; easier to handle than Cl₂ gas. google.com | Can lead to side reactions if not controlled; generates SO₂ and HCl byproducts. |
| N-Chlorosuccinimide | NCS | Acid catalyst, often in polar solvents | Mild and selective reagent, produces a non-acidic byproduct (succinimide). | Higher cost, may require longer reaction times. |
Chemical Reactivity and Transformation Pathways of 6 Chlorobenzene 1,2,4 Triol
Oxidation Reactions and Quinone Formation Mechanisms
Like other benzenetriols, 6-chlorobenzene-1,2,4-triol is readily oxidized. nih.gov The presence of multiple hydroxyl groups significantly lowers the oxidation potential of the aromatic ring, facilitating the formation of quinone and semiquinone structures. Common oxidizing agents such as potassium permanganate, hydrogen peroxide, or even atmospheric oxygen can initiate these transformations. smolecule.com The oxidation can proceed through a one-electron pathway to form a semiquinone radical, which can then be further oxidized to a stable quinone. For instance, related halogenated polyphenols are known to be readily oxidized in air to their corresponding quinones. nih.gov
A model for predicting the oxidation of aromatic compounds suggests that the oxidation of a related compound, benzene-1,2,4-triol, results in 2-hydroxycyclohexa-2,5-diene-1,4-dione, indicating a plausible primary oxidation product for its chlorinated analog. acs.org
Oxidative Dimerization of Benzenetriols
The parent compound, benzene-1,2,4-triol (BTO), is known to be highly prone to oxidative dimerization, a reactivity pattern that this compound is expected to share. rug.nlnih.gov This process can occur spontaneously under mild, aerobic conditions, particularly in aqueous solutions. rug.nlresearchgate.net The reaction mechanism likely proceeds through a two-electron oxidation involving radical intermediates that subsequently recombine. acs.orgnih.gov
The dimerization of BTO leads to various products depending on the reaction conditions. rug.nl At room temperature under aerobic conditions, a C-C bridged dimer is typically formed. researchgate.net More severe conditions or extended reaction times can lead to further oxidized dimer derivatives, while acidic conditions can favor the formation of condensed furan-containing structures. rug.nlacs.org The high reactivity and tendency of BTO to dimerize underscore the need for its stabilization to be used effectively as a chemical scaffold. nih.govresearchgate.net
Product Analysis of Oxidative Transformations
The oxidation of this compound can yield a variety of products. The primary and simplest product is the corresponding 6-chloro-1,2,4-benzoquinone. Further oxidation and dimerization reactions lead to more complex structures. Based on the behavior of the parent compound BTO, key transformation products can be predicted. acs.orgnih.gov
| Reaction Type | Reactant | Key Products | Conditions |
| Simple Oxidation | This compound | 6-Chloro-1,2,4-benzoquinone | Mild oxidizing agents (e.g., air, H₂O₂) nih.gov |
| Oxidative Dimerization | This compound | Chloro-substituted biphenyl-tetraol-diones | Aerobic, aqueous solution rug.nlnih.gov |
| Acid-Catalyzed Dimerization | This compound | Chloro-substituted dibenzofuran-tetraols | Acidic conditions, elevated temperature rug.nlacs.org |
Reduction Reactions and Pathways to Hydrogenated Derivatives
Reduction reactions of this compound can target either the oxidized quinone form or the aromatic ring itself. The corresponding 6-chloro-1,2,4-benzoquinone can be reduced back to the triol using mild reducing agents.
More extensive reduction using powerful reagents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the hydrogenation of the aromatic ring, yielding chlorinated cyclohexanetriol derivatives. Another pathway involves catalytic hydrogenation. For example, a related compound, 5-Bromo-6-chlorobenzene-1,2,4-triol, was successfully synthesized via the reduction of a protected precursor using palladium on carbon (Pd/C) under a hydrogen atmosphere, demonstrating a viable route to such triols. nih.gov
| Reaction Type | Starting Material | Reagents/Conditions | Major Product |
| Quinone Reduction | 6-Chloro-1,2,4-benzoquinone | Mild reducing agents | This compound |
| Aromatic Ring Hydrogenation | This compound | NaBH₄ or LiAlH₄ | Chlorinated cyclohexanetriols |
| Catalytic Hydrogenation | Protected Precursors | H₂, Pd/C nih.gov | This compound |
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The direct nucleophilic substitution of the chlorine atom on the this compound ring is generally challenging. In chlorobenzene (B131634), the C-Cl bond possesses a partial double bond character due to resonance with the aromatic π-system, making it difficult for a nucleophile to cleave. vedantu.com This inherent stability means that reactions often require harsh conditions, such as high temperatures and pressures. vedantu.comphysicsandmathstutor.com
However, the presence of three activating hydroxyl groups on the ring may alter this reactivity compared to unsubstituted chlorobenzene. Nucleophiles such as amines or thiols could potentially replace the chlorine atom to form new substituted benzenetriol derivatives. Such reactions are crucial for synthesizing a variety of compounds from a halogenated precursor. smolecule.com
| Reaction Type | Nucleophile | Potential Product | Note |
| Amination | Amines (R-NH₂) | 6-Amino-benzene-1,2,4-triol derivatives | Typically requires harsh conditions (high T, P) or a suitable catalyst. vedantu.com |
| Thiolation | Thiols (R-SH) | 6-Thio-benzene-1,2,4-triol derivatives | Reaction conditions would need to overcome the stability of the C-Cl bond. |
Derivatization Strategies for Novel Chemical Entities
The functional groups of this compound offer multiple handles for derivatization to create novel chemical entities. The hydroxyl groups are available for reactions such as esterification or etherification. The reactivity of the ring and the chlorine atom provides further opportunities for modification.
Derivatization can be used to enhance or modify the properties of the parent molecule. For instance, the high reactivity and potential instability of benzenetriols can be overcome by developing more stable derivatized compounds. researchgate.net Strategies could include:
Substitution of Chlorine: Using the nucleophilic substitution pathways described above to introduce diverse functional groups. This is a common strategy in medicinal chemistry, where, for example, chloro-s-triazines are reacted with various nucleophiles to build libraries of compounds. researchgate.net
Modification of Hydroxyl Groups: Converting the hydroxyl groups to esters or ethers to alter solubility, stability, and biological activity.
Ring Modification: Utilizing the activated ring for electrophilic substitution reactions, although the existing substitution pattern would heavily direct incoming groups.
Mechanistic Elucidation of Key Reaction Pathways
The primary reaction pathways of this compound are governed by well-established organic chemistry mechanisms.
Oxidation and Dimerization: The oxidation to a quinone likely proceeds via a semiquinone radical intermediate. The oxidative dimerization of benzenetriols is understood to occur through an oxidative radical-anion coupling mechanism. acs.orgnih.gov The regioselectivity of C-C bond formation is determined by the relative stability of the radical on different positions of the aromatic ring. acs.org
Nucleophilic Aromatic Substitution: The substitution of the chlorine atom would likely follow one of two main mechanisms. The addition-elimination mechanism involves the initial attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the loss of the chloride leaving group. This pathway is common for aromatic rings activated by electron-withdrawing groups. masterorganicchemistry.com Alternatively, under very strong basic conditions, an elimination-addition mechanism via a "benzyne" intermediate could occur, though this is less common. masterorganicchemistry.com Given the electron-donating nature of the hydroxyl groups, the conditions required for either pathway would need to be carefully considered.
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and generally increasing the rate of such reactions. Conversely, EWGs decrease the electron density, deactivating the ring towards electrophiles and often accelerating reactions involving nucleophilic attack. libretexts.org The chlorine atom and the three hydroxyl groups on this compound itself exert a combination of these effects. The hydroxyl groups are strong activating groups due to their ability to donate electron density by resonance, while the chlorine atom is a deactivating group due to its inductive electron withdrawal, which is stronger than its resonance electron donation. libretexts.org
The influence of substituents on reaction rates can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the reaction of a substituted compound, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.orgdigimat.in A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. digimat.in
Kinetic studies on the oxidation of various chlorophenols provide valuable insights into how substituents affect reactivity. For instance, in the oxidation of chlorophenols by potassium permanganate, the reaction is found to be first-order with respect to both the chlorophenol and the permanganate. academicjournals.org The rate of degradation is influenced by the number and position of chlorine substituents.
The following interactive table presents kinetic data for the oxidation of different chlorophenols, illustrating the impact of chlorine substitution on the reaction rate.
| Compound | Number of Chlorine Substituents | Second-Order Rate Constant (k) [M⁻¹s⁻¹] at pH 7.0, 22°C |
| 2-Chlorophenol | 1 | 1.8 |
| 3-Chlorophenol | 1 | 2.5 |
| 4-Chlorophenol | 1 | 3.1 |
| 2,4-Dichlorophenol | 2 | 10.5 |
| 2,6-Dichlorophenol | 2 | 0.86 |
| 2,4,6-Trichlorophenol | 3 | 19.0 |
| Data sourced from kinetic investigations of chlorophenol oxidation by permanganate. academicjournals.org |
The data generally show an increase in the reaction rate with an increasing number of chlorine substituents, with the exception of 2,6-dichlorophenol, where steric hindrance from the two ortho-substituents likely plays a significant role. academicjournals.org This suggests that for the oxidation of this compound, the introduction of additional electron-withdrawing substituents could potentially increase the rate of oxidation, provided that steric hindrance does not become a limiting factor.
The Hammett substituent constants (σ) provide a measure of the electronic influence of various substituents on the reactivity of a benzene (B151609) ring. These constants are derived from the ionization of substituted benzoic acids in water at 25°C. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The table below provides Hammett constants for various substituents, which can be used to predict their effect on the reaction kinetics of aromatic compounds like this compound.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OH | -0.37 | Strong Electron-Donating |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-Withdrawing |
| -Br | 0.23 | Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.78 | Very Strong Electron-Withdrawing |
| Data compiled from various sources on Hammett substituent constants. wikipedia.org |
For this compound, the three hydroxyl groups (-OH) are strong electron-donating groups, which would be expected to accelerate electrophilic aromatic substitution reactions. The chlorine atom (-Cl) is an electron-withdrawing group, which would deactivate the ring towards electrophiles. The net effect on the kinetics and thermodynamics of a particular reaction will depend on the interplay of these opposing electronic effects, as well as steric factors and the specific reaction mechanism.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 6-Chlorobenzene-1,2,4-triol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom. Analogous to other substituted hydroquinones, these aromatic protons are anticipated to resonate in the range of δ 6.0-7.5 ppm. researchgate.netresearchgate.net The hydroxyl protons are expected to appear as broad singlets, typically in the downfield region of δ 8-10 ppm, although their exact chemical shift can be highly dependent on the solvent, concentration, and temperature. The coupling between the two aromatic protons would provide information about their relative positions on the ring.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 6.0 - 7.5 | Doublet |
| Aromatic H | 6.0 - 7.5 | Doublet |
| Hydroxyl OH | 8.0 - 10.0 | Broad Singlet |
Note: Predicted values are based on general ranges for similar functional groups and substituted benzenes.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbons bearing the hydroxyl groups will be shifted downfield to the range of δ 140-160 ppm. The carbon atom bonded to the chlorine atom will also experience a downfield shift, typically appearing around δ 115-135 ppm. docbrown.info The remaining carbon atoms will have chemical shifts in the aromatic region, influenced by the electronic effects of the substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Cl | 115 - 135 |
| C-OH | 140 - 160 |
| C-OH | 140 - 160 |
| C-OH | 140 - 160 |
| Aromatic C-H | 100 - 120 |
| Aromatic C-H | 100 - 120 |
Note: Predicted values are based on general ranges for substituted benzenes.
For complex molecules or to resolve ambiguities in one-dimensional spectra, multi-dimensional NMR techniques are invaluable. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly useful. HSQC would correlate the signals of the aromatic protons directly to their attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C signals. researchgate.netresearchgate.net HMBC, on the other hand, reveals correlations between protons and carbons over two to three bonds, which would be instrumental in confirming the substitution pattern on the benzene ring by showing long-range couplings between the protons and the carbons bearing the chloro and hydroxyl groups. researchgate.netresearchgate.net These techniques have been successfully applied to the structural assignment of other regioisomeric hydroquinones. researchgate.netresearchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govavantierinc.com
In the FTIR and Raman spectra of this compound, the most prominent feature would be the broad absorption band corresponding to the O-H stretching vibrations of the three hydroxyl groups, typically appearing in the region of 3200-3500 cm⁻¹. The C-O stretching vibrations of the phenolic hydroxyl groups would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to signals in the 1450-1600 cm⁻¹ range. researchgate.net The C-Cl stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Note: Predicted values are based on characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry for Molecular Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula of C₆H₅ClO₃. chemspider.comnih.gov
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info The fragmentation pattern would likely involve the initial loss of a chlorine radical (Cl•) to form a stable trihydroxybenzene cation. docbrown.info Further fragmentation could involve the loss of neutral molecules such as carbon monoxide (CO) or water (H₂O), which is common for phenolic compounds.
Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [C₆H₅³⁵ClO₃]⁺ | 160 | Molecular Ion (M) |
| [C₆H₅³⁷ClO₃]⁺ | 162 | Molecular Ion (M+2) |
| [C₆H₅O₃]⁺ | 125 | Loss of Cl |
| [C₅H₅O₂]⁺ | 97 | Loss of Cl and CO |
Note: The m/z values are nominal and based on the most abundant isotopes.
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of polar compounds like this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be effective for its separation. researchgate.net The mobile phase would typically consist of a mixture of water (often acidified with a small amount of an acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, although derivatization to increase its volatility and thermal stability might be necessary. researchgate.netscholarsresearchlibrary.com A common derivatization method for hydroxyl groups is silylation. A non-polar or medium-polarity capillary column would be used for separation. GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in the identification and quantification of the analyte. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. measurlabs.com For the analysis of polar molecules like this compound, derivatization is often a necessary step to increase volatility and improve chromatographic performance. The hydroxyl groups of the triol can be converted to less polar ethers or esters, which are more amenable to GC analysis.
The analysis of chlorinated phenols and their derivatives is a well-established application of GC-MS. asm.orgymdb.ca In a typical workflow, the sample containing this compound would first undergo an extraction step, followed by derivatization. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. measurlabs.com As the separated components elute from the column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key characteristic would be the isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which would be observable for the molecular ion and any chlorine-containing fragments. researchgate.net This isotopic signature is a strong indicator of the presence of a chlorine atom in the molecule.
Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Phenols
| Parameter | Value/Condition |
| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Ramped, e.g., 60 °C hold, then increase to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
This table presents typical parameters and is not based on a specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. springernature.com The separation of isomeric benzenetriols and their derivatives can be effectively achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). researchgate.net
In an LC-MS analysis, a solution of the sample is injected into the liquid chromatograph. The components of the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase of the LC column. For a polar compound like this compound, a reversed-phase C18 column with a polar mobile phase (e.g., a mixture of water, methanol, or acetonitrile with additives like formic acid) is a common choice. umb.edu
After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of the analyte with minimal fragmentation. This typically results in the observation of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation and enhanced selectivity. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which can be used for unambiguous identification and quantification, even in complex matrices. nih.gov
Table 2: Illustrative LC-MS Parameters for Analysis of Polar Aromatic Compounds
| Parameter | Value/Condition |
| LC Column | Reversed-phase C18 or Phenyl-Hexyl |
| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and/or Negative Ion Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Detection Mode | Full Scan, MS/MS |
This table presents typical parameters and is not based on a specific analysis of this compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For a molecule like this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. nih.gov
While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, crystallographic data for related compounds, such as pyrogallol (B1678534) (benzene-1,2,3-triol) and hydroxyquinol (benzene-1,2,4-triol) in complex with enzymes, are available. rcsb.orgnih.gov These structures reveal the planar nature of the benzene ring and the geometry of the hydroxyl substituents. For instance, the crystal structure of 4-chlorocatechol (B124253) dioxygenase in complex with pyrogallol has been determined at a resolution of 2.60 Å. rcsb.org
A successful X-ray diffraction analysis of this compound would confirm the substitution pattern on the benzene ring and provide detailed insights into the intramolecular and intermolecular hydrogen bonding network established by the three hydroxyl groups. The presence of the chlorine atom would also influence the crystal packing.
Table 3: Illustrative Crystallographic Data for a Related Compound (Pyrogallol)
| Parameter | Value |
| Crystal System | Orthorhombic (for a specific polymorph) |
| Space Group | P_bca (for a specific polymorph) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution | Å |
This table is for illustrative purposes based on data for pyrogallol and does not represent data for this compound. Specific values would be determined experimentally.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. wikipedia.org This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated compound, thereby confirming its stoichiometry. beilstein-journals.org For this compound, with the molecular formula C₆H₅ClO₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, and oxygen.
The experimental values obtained from elemental analysis are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and correct elemental composition of the sample.
Table 4: Theoretical Elemental Composition of this compound (C₆H₅ClO₃)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 44.89 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.14 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.08 |
| Oxygen | O | 15.999 | 3 | 47.997 | 29.89 |
| Total | 160.556 | 100.00 |
The atomic masses used are standard atomic weights. The calculated molecular weight is 160.56 g/mol . nih.gov
Theoretical and Computational Investigations of 6 Chlorobenzene 1,2,4 Triol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-chlorobenzene-1,2,4-triol, these calculations can elucidate the effects of the chloro and hydroxyl substituents on the benzene (B151609) ring.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies for a molecule like this compound would involve calculating the electron density to determine its ground-state properties. These calculations can reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for understanding the molecule's reactivity, as regions with higher electron density are often susceptible to electrophilic attack, while regions with lower electron density are prone to nucleophilic attack. The presence of three electron-donating hydroxyl groups and one electron-withdrawing chloro group on the benzene ring creates a complex electronic environment. DFT can quantify these effects, providing a detailed map of the molecular electrostatic potential (MEP), which indicates the regions most likely to interact with other charged or polar species.
The presence of multiple hydroxyl groups in this compound allows for various rotational isomers, or conformers, due to the rotation around the C-O bonds. Conformation analysis aims to identify the most stable arrangements of the atoms in three-dimensional space, which correspond to energetic minima on the potential energy surface. Computational methods, such as those based on molecular mechanics or quantum mechanics, can be used to calculate the energies of different conformers. For this compound, the orientation of the hydroxyl groups and their potential for intramolecular hydrogen bonding would be key factors determining the relative stability of different conformers. The most stable conformer would be the one with the lowest energy, and this is the geometry that the molecule is most likely to adopt. Theoretical studies on similar seven-membered rings have shown a preference for twist-chair conformations. acs.org
Hypothetical Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | 0.00 | O-H···O hydrogen bond between C1-OH and C2-OH |
| B | 1.25 | O-H···Cl interaction |
| C | 2.50 | Steric repulsion between H of C2-OH and Cl |
Note: This table is a hypothetical representation of data that could be obtained from conformational analysis and is intended for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. scribd.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating hydroxyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a predisposition to reactivity, particularly oxidation.
Hypothetical Data Table: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This table is a hypothetical representation of data that could be obtained from FMO analysis and is intended for illustrative purposes.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For instance, the oxidation of this compound to the corresponding quinone could be modeled to understand the step-by-step process, including the role of any catalysts or oxidizing agents. Theoretical calculations can provide detailed geometries of the transition states and intermediates, offering insights that are often difficult to obtain experimentally. Studies on the related compound, benzene-1,2,4-triol, have shown that it readily undergoes dimerization, a reaction that likely proceeds through radical intermediates. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static molecular properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of conformational changes, solvent effects, and interactions with other molecules in a more realistic, dynamic environment. For this compound, an MD simulation could be used to study its behavior in an aqueous solution, examining how it interacts with water molecules and how its conformation changes over time. This can provide valuable information about its solubility and how it might behave in a biological system.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity. chrom-china.com In a QSRR study, a set of molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for a series of related compounds. These descriptors are then used to build a mathematical model that can predict the reactivity of other, similar compounds. While no specific QSRR models for this compound are readily available, a hypothetical study could involve synthesizing a series of halogenated benzene-1,2,4-triols and measuring their reactivity in a specific reaction, such as their rate of oxidation. Various descriptors, including steric, electronic, and topological parameters, could then be calculated and used to develop a QSRR model. Such a model could predict the reactivity of other, as-yet-unsynthesized, halogenated benzene-1,2,4-triols.
Adsorption and Surface Interaction Studies in Chemical Systems
The adsorption behavior of chlorinated phenols is a critical area of environmental and materials science research. Although direct experimental data for this compound is scarce, studies on similar molecules like chlorobenzene (B131634) and other chlorinated phenols on various surfaces provide valuable insights.
Theoretical investigations into the adsorption of chlorobenzene and its dichlorinated derivatives on silicon surfaces have been performed, revealing different binding energies and structures depending on how the molecules attach to the surface. uoit.ca For instance, molecules can attach on-top of or in-between dimer rows on a Si(100) surface. uoit.ca Some configurations are stabilized by the detachment of chlorine or hydrogen atoms, which then form bonds with the silicon surface. uoit.ca The presence and position of chlorine atoms significantly influence the binding energy of the benzene ring to the surface. uoit.ca
In the context of environmental remediation, the adsorption of chlorinated phenols onto materials like activated carbon is of great interest. The structural features of this compound—namely, three hydroxyl groups and one chlorine atom—suggest it would exhibit strong interactions with polar surfaces and materials capable of hydrogen bonding. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms and the chlorine atom can act as hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking interactions.
Computational studies on related azole derivatives on copper surfaces show that molecules can form a protective film through chemical adsorption. researchgate.net DFT calculations help identify the most likely sites of molecular interaction with the metal surface, often involving the more negatively charged heteroatoms. researchgate.net For this compound, the oxygen atoms of the hydroxyl groups and the chlorine atom would be key sites for interaction with metallic or metal-oxide surfaces.
The table below, derived from studies on other chlorinated phenols, illustrates how adsorption characteristics can be quantified, providing a framework for predicting the behavior of this compound.
Table 1: Comparative Adsorption Parameters for a Related Chlorinated Phenol
| Adsorbent | Related Compound | Adsorption Model | Key Parameters | Reference |
|---|---|---|---|---|
| Activated Carbon | 2,4,6-Trichlorophenol | Pseudo-Ideal Adsorption Model | Adsorption Capacity (Ns) and Equilibrium Constant (K) can be derived from experimental isotherms. | researchgate.net |
| Nut Shell Activated Carbon | 2,4,6-Trichlorophenol | Freundlich Isotherm | Thermodynamic studies showed adsorption to be a spontaneous exothermic process. | researchgate.net |
| Si(100) Surface | Chlorobenzene | DFT Calculation | Binding energies vary based on on-top or in-between dimer row attachment. | uoit.ca |
Solvation Models and Environmental Effects on Molecular Properties
The environmental fate and behavior of this compound are heavily influenced by its interaction with solvents, particularly water. Solvation models are computational tools used to predict how the properties of a molecule change when it is dissolved in a solvent.
Polarizable Continuum Models (PCM) are a widely used class of implicit solvation models. uni-muenchen.degaussian.comq-chem.comfaccts.deplos.org In PCM, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. plos.org This approach allows for the calculation of solvation free energy, which is composed of electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de Different variations of PCM, such as the Integral Equation Formalism (IEFPCM) and the Conductor-like PCM (C-PCM), are available in quantum chemistry software packages like Gaussian and ORCA. gaussian.comfaccts.de These models can be used with various levels of theory, including Hartree-Fock and DFT, to calculate energies and optimize geometries in solution. uni-muenchen.degaussian.com
For this compound, these models could predict:
Changes in Molecular Geometry: The bond lengths and angles of the molecule may change slightly upon solvation due to interactions with the solvent.
Spectroscopic Shifts: Vibrational (FT-IR) and electronic (UV-Vis) spectra are known to be solvent-dependent. researchgate.net PCM can be used to calculate these shifts, providing insights into how environmental conditions affect the molecule's spectroscopic signature. researchgate.net
Thermodynamic Properties: Solvation affects the molecule's stability and reactivity. For instance, the O–H bond dissociation energies of chlorinated phenols, a key parameter in their degradation pathways, are influenced by the solvent environment.
Theoretical studies on similar molecules demonstrate that properties are indeed solvent-dependent. researchgate.net For example, research on 8-hydroxy-2-quinolinecarboxylic acid using DFT with a PCM showed that its structural, electronic, and spectroscopic properties vary in solvents like benzene, ethanol, and water. researchgate.net Similarly, investigations into the chlorobenzene–ammonia dimer have used computational methods to explore reactive pathways and the structures of different isomers in the gas phase, which provides a baseline for understanding solution-phase behavior. marquette.edu
The environmental effects on this compound would be significant due to its functional groups. The three hydroxyl groups make it relatively polar and capable of extensive hydrogen bonding with protic solvents like water and alcohols. The chlorine atom adds to the molecule's polarity and can also participate in intermolecular interactions. The interplay between these groups and the solvent environment will dictate its solubility, transport, and reactivity in environmental systems.
Table 2: Common Solvents and Parameters Used in PCM Calculations
| Solvent | Dielectric Constant (ε) | Typical Application in Models |
|---|---|---|
| Water | ~78.4 | Modeling aqueous environmental systems. uni-muenchen.de |
| Ethanol | ~24.6 | Modeling polar organic environments. uni-muenchen.de |
| Dimethyl Sulfoxide (DMSO) | ~46.7 | Modeling aprotic, polar solvent effects. uni-muenchen.de |
| Benzene | ~2.3 | Modeling nonpolar aromatic environments. uni-muenchen.de |
| Chlorobenzene | ~5.6 | Modeling chlorinated solvent environments. uni-muenchen.de |
Advanced Applications and Roles in Chemical Research
Utilization as a Synthetic Precursor and Building Block in Organic Synthesis
6-Chlorobenzene-1,2,4-triol serves as a valuable precursor and building block in the synthesis of a variety of more complex organic molecules. The presence of multiple reactive sites—three hydroxyl groups and a chlorine atom attached to the benzene (B151609) ring—allows for a range of chemical modifications. These transformations can be directed to selectively functionalize the molecule, making it a versatile starting material for the construction of diverse chemical architectures.
One of the key applications of this compound is in the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. For instance, the hydroxyl groups of this compound can undergo condensation reactions with various reagents to form fused ring systems. A notable example is the synthesis of substituted benzofurans. While direct synthesis from this compound is not extensively documented, analogous reactions with similar phenolic compounds suggest its potential. The general strategy often involves the reaction of the hydroxyl groups with a suitable dielectrophile or a one-pot reaction involving multiple components to construct the furan (B31954) ring fused to the benzene core.
The reactivity of the hydroxyl groups also allows for their conversion into ether or ester functionalities, providing another avenue for derivatization. These derivatives can then undergo further transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The chlorine substituent, although generally less reactive than the hydroxyl groups in nucleophilic substitution, can be activated under specific conditions or participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of this building block.
The following table summarizes some potential synthetic transformations involving this compound:
| Reaction Type | Reagents and Conditions | Potential Products |
| Etherification | Alkyl halides, base | Alkoxy derivatives |
| Esterification | Acyl chlorides, acid catalyst | Ester derivatives |
| Cyclization | Dielectrophiles, acid/base catalysis | Heterocyclic compounds (e.g., benzofurans, benzodioxins) |
| Cross-coupling | Boronic acids, palladium catalyst | Biphenyl derivatives |
Applications in the Development of New Analytical Methods
The unique structural features of this compound also lend themselves to applications in the development of novel analytical methodologies, particularly in the areas of metal ion detection and separation techniques.
The development of chemosensors for the selective and sensitive detection of metal ions is a crucial area of analytical chemistry. Molecules containing chelating functional groups, such as the vicinal hydroxyl groups present in this compound, are excellent candidates for this purpose. These groups can coordinate with metal ions, leading to a change in the molecule's photophysical properties, such as color or fluorescence, which can be measured to quantify the metal ion concentration.
While specific research on this compound as a metal ion sensor is limited, the broader class of hydroxyquinones and related phenolic compounds has been extensively studied in this context. For example, derivatives of 8-hydroxyquinoline (B1678124) are well-known for their ability to form stable complexes with a variety of metal ions, leading to changes in their fluorescence emission. researchgate.net It is plausible that this compound could be similarly functionalized to create selective colorimetric or fluorescent probes for specific metal ions. The chloro substituent could be used to fine-tune the electronic properties of the sensor molecule, potentially enhancing its selectivity and sensitivity.
The general principle behind the design of such sensors involves the incorporation of the this compound moiety into a larger conjugated system. Upon binding to a metal ion, the intramolecular charge transfer (ICT) characteristics of the molecule can be altered, resulting in a detectable spectroscopic response.
This compound and its derivatives can also be utilized in the development of advanced separation techniques. The presence of polar hydroxyl groups and a relatively nonpolar chlorinated benzene ring gives the molecule amphiphilic character, which can be exploited in separation processes.
One promising application is in the fabrication of specialized membranes for the selective separation of specific compounds from complex mixtures. For example, polymers incorporating this compound or its derivatives could exhibit selective binding affinities for certain analytes, enabling their separation through membrane filtration. The hydroxyl groups can participate in hydrogen bonding interactions, while the chlorinated aromatic ring can engage in π-π stacking and hydrophobic interactions.
A recent study demonstrated the use of a magnetic molecularly imprinted chitosan (B1678972) membrane for the extraction of chlorobenzene (B131634) compounds from environmental water samples. While this study did not specifically use this compound, it highlights the potential of using molecules with similar structural features in the design of selective separation media.
Role as a Scaffold for the Design of Chemically Active Molecules
In medicinal chemistry and drug discovery, a molecular scaffold is a core structure upon which various functional groups can be attached to create a library of compounds with diverse biological activities. The rigid benzenoid structure of this compound, combined with its multiple points for functionalization, makes it an attractive scaffold for the design of new chemically active molecules.
The strategic modification of the hydroxyl and chloro groups can lead to the synthesis of derivatives with tailored properties to interact with specific biological targets, such as enzymes or receptors. The trihydroxy substitution pattern provides opportunities for creating molecules with specific three-dimensional arrangements of functional groups, which is crucial for achieving high binding affinity and selectivity.
For example, the 1,2,4-triazole (B32235) moiety is a well-known pharmacophore found in many antifungal and other therapeutic agents. researchgate.netnih.govresearchgate.netbeilstein-journals.org While not a triazole itself, this compound could serve as a starting point for the synthesis of more complex molecules that incorporate a triazole ring or other biologically active heterocycles. The synthesis of novel 1,2,4-triazole derivatives containing various functional fragments has been shown to yield compounds with significant biological activities. researchgate.net
The following table presents some classes of biologically active compounds that could potentially be synthesized using a this compound scaffold:
| Class of Compound | Potential Biological Activity |
| Benzofuran derivatives | Antifungal, anti-inflammatory |
| Substituted triazoles | Antifungal, antimicrobial |
| Polyhydroxylated aromatics | Antioxidant, enzyme inhibitors |
| Chlorinated phenols | Antimicrobial, pesticides |
Mechanistic Probes in Chemical and Biochemical Pathway Studies
Understanding the intricate mechanisms of chemical and biochemical reactions is fundamental to advancing many scientific disciplines. Specially designed molecules, known as mechanistic probes, are often used to elucidate these pathways. This compound possesses characteristics that suggest its potential use as such a probe.
The presence of both hydroxyl and chloro substituents allows for the study of various enzymatic and chemical processes. For instance, in biochemical pathways involving hydroxylation or dehalogenation, this compound could serve as a substrate or an inhibitor, providing insights into the enzyme's mechanism of action. The chlorine atom can act as a leaving group in certain reactions, and its rate of departure can be monitored to study reaction kinetics.
Furthermore, the redox-active nature of the hydroquinone (B1673460) moiety makes it suitable for studying electron transfer processes. Hydroquinones can be reversibly oxidized to quinones, and this transformation is central to many biological processes, including cellular respiration. jackwestin.com Substituted hydroquinones, such as this compound, can be used to probe the electronic and steric requirements of enzymes involved in these redox reactions. researchgate.netresearchgate.net The chloro substituent can influence the redox potential of the hydroquinone/quinone couple, allowing for a systematic investigation of the structure-activity relationships in these systems.
Applications in Environmental Chemical Transformation Research
The fate of xenobiotic compounds in the environment is a major area of research. This compound, as a chlorinated phenolic compound, is relevant to studies on the environmental transformation of pollutants. Research in this area focuses on understanding the biotic (microbial) and abiotic (photochemical, chemical) degradation pathways of such compounds.
Studies on the biodegradation of chlorinated benzenes have shown that microorganisms can metabolize these compounds through various pathways. researchgate.netnih.govdtic.mil Under aerobic conditions, the degradation of chlorobenzenes often proceeds via the formation of chlorocatechols as intermediates. nih.gov Anaerobic degradation, on the other hand, typically involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. nih.gov The study of this compound's degradation can provide valuable information on the mechanisms by which microorganisms adapt to and metabolize chlorinated aromatic compounds.
Abiotic degradation processes are also crucial in determining the environmental persistence of such chemicals. Photolysis, the breakdown of compounds by light, and reactions with naturally occurring reactive species can contribute to the transformation of this compound in soil and water. frtr.govnih.govmdpi.comiaea.orgbohrium.com Understanding these transformation pathways is essential for assessing the environmental risk of chlorinated phenols and for developing effective remediation strategies.
The following table summarizes the key environmental transformation processes relevant to this compound:
| Transformation Process | Key Features |
| Aerobic Biodegradation | Often proceeds via chlorocatechol intermediates. |
| Anaerobic Biodegradation | Primarily involves reductive dechlorination. |
| Abiotic Degradation | Includes photolysis and reactions with soil minerals. |
Studies on Biodegradation Pathways of Halogenated Aromatics
This compound, also known as 6-chlorohydroxyquinol, is a significant compound in the study of microbial degradation of complex halogenated aromatic pollutants. While not a widespread environmental contaminant itself, its structure is representative of key intermediates formed during the breakdown of more persistent and toxic chemicals, such as pentachlorophenol (B1679276) (PCP) and other polychlorinated phenols. Research into its role and the degradation of similar molecules provides crucial insights into the enzymatic processes that enable microorganisms to remediate contaminated environments.
One of the most extensively studied organisms in this field is the bacterium Sphingobium chlorophenolicum, which is capable of mineralizing PCP. The degradation pathway in this organism involves a series of hydroxylation and reductive dechlorination steps. PCP is first oxidized by the enzyme PCP 4-monooxygenase to tetrachlorobenzoquinone. nih.govasm.org This intermediate is then reduced to tetrachlorohydroquinone (B164984) (TeCH) by a tetrachlorobenzoquinone reductase. nih.govasm.org Subsequently, TeCH undergoes reductive dechlorination catalyzed by TeCH reductive dehalogenase, yielding trichlorohydroquinone and then 2,6-dichlorohydroquinone (B128265) (DiCH). nih.gov The DiCH is then subject to ring cleavage by a dioxygenase, breaking down the aromatic structure. nih.govresearchgate.net
The intermediates in this pathway, such as chlorinated hydroquinones and benzoquinones, are structurally analogous to this compound. The study of these enzymatic reactions—specifically how monooxygenases and reductive dehalogenases recognize and transform chlorinated phenolic rings—is fundamental to understanding how microbes evolve to handle anthropogenic compounds. asm.org The enzymes involved in these pathways are of significant interest for their potential use in bioremediation strategies to clean up sites contaminated with halogenated aromatic compounds. researchgate.net
The table below summarizes key enzymes and transformations in the biodegradation pathway of pentachlorophenol by Sphingobium chlorophenolicum, which serves as a model for understanding the potential fate of related chlorinated hydroxyquinols.
| Precursor/Intermediate | Enzyme | Transformation | Product |
| Pentachlorophenol (PCP) | PCP 4-monooxygenase | Hydroxylation | Tetrachlorobenzoquinone |
| Tetrachlorobenzoquinone | Tetrachlorobenzoquinone Reductase | Reduction | Tetrachlorohydroquinone |
| Tetrachlorohydroquinone | TeCH Reductive Dehalogenase | Reductive Dechlorination | Trichlorohydroquinone |
| Trichlorohydroquinone | TeCH Reductive Dehalogenase | Reductive Dechlorination | 2,6-Dichlorohydroquinone |
| 2,6-Dichlorohydroquinone | Dichlorohydroquinone 1,2-Dioxygenase | Oxidative Ring Cleavage | 2-Chloromaleylacetate |
Investigating Environmental Fate and Photochemical Transformations
The environmental fate of this compound is primarily governed by its chemical structure—a chlorinated aromatic ring activated by three hydroxyl groups. These functional groups significantly influence its behavior in aquatic and terrestrial systems compared to non-hydroxylated chlorobenzenes. Generally, chlorophenolic compounds are recognized as environmental contaminants due to their use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals. researchgate.net
The presence of hydroxyl groups increases the water solubility and reduces the volatility of the compound, making it more likely to be found in aqueous environments rather than the atmosphere. The fate of hydroxylated polychlorinated biphenyls (OH-PCBs), which share structural similarities, is largely determined by the ionization of the phenolic group. nih.gov This ionization increases water solubility and reduces adsorption to organic matter in soil and sediment. nih.gov
Photochemical transformation is a significant degradation pathway for many chlorinated aromatic compounds in the environment. humboldt.edu Sunlight can induce the degradation of these molecules through reactions with photochemically generated reactive species like hydroxyl radicals (∙OH) and hydrated electrons (eaq-). humboldt.edu For chlorinated compounds, reaction with hydrated electrons appears to play a significant role in facilitating photodegradation. humboldt.edu The multiple hydroxyl groups on the this compound ring would likely make it susceptible to oxidation by these radicals, leading to dechlorination and eventual mineralization. While specific studies on the photodegradation of this compound are not widely documented, the established principles for chlorophenols and other hydroxylated aromatics suggest that photolysis would be a key process in its natural attenuation. researchgate.net
The table below outlines the key factors influencing the environmental fate of this compound, based on the behavior of structurally related compounds.
| Property | Influence on Environmental Fate | Likely Outcome for this compound |
| Water Solubility | Governs partitioning between water and soil/sediment. | High, due to three polar hydroxyl groups. Primarily found in aqueous phases. |
| Volatility | Determines distribution into the atmosphere. | Low, due to high polarity and potential for hydrogen bonding. Atmospheric transport is unlikely. |
| Adsorption | Affects mobility in soil and bioavailability. | Reduced adsorption to organic matter compared to non-hydroxylated chlorobenzenes. |
| Biodegradation | Microbial breakdown in soil and water. | Potentially biodegradable, serving as an intermediate in pathways for more complex chlorinated aromatics. |
| Photodegradation | Breakdown by sunlight in surface waters. | Susceptible to degradation by hydroxyl radicals and hydrated electrons, leading to dechlorination and ring cleavage. |
Use as a High-Boiling Solvent in Specialized Laboratory and Industrial Chemical Processes
Despite the use of some chlorinated aromatic compounds as high-boiling solvents, this compound is not utilized for this purpose in laboratory or industrial settings. Its chemical properties make it unsuitable for applications as a solvent.
Related compounds such as chlorobenzene and 1,2,4-trichlorobenzene (B33124) are employed as solvents because they are chemically stable, non-polar, and have high boiling points (132°C and 213°C, respectively), which is useful for processes requiring elevated temperatures. wikipedia.orgosha.gov They are effective at dissolving non-polar materials like oils, waxes, and resins. wikipedia.org
In contrast, this compound possesses three hydroxyl groups. These functional groups confer properties that are antithetical to those of a stable, inert solvent:
High Reactivity: The hydroxyl groups are acidic and can participate in numerous chemical reactions, such as acid-base reactions, esterification, and oxidation. This reactivity would interfere with most chemical processes for which a solvent is needed.
High Polarity: The presence of three -OH groups makes the molecule highly polar and capable of extensive hydrogen bonding. This would limit its ability to dissolve the non-polar substances for which chlorinated solvents are typically used.
Solid State: While its exact melting point is not readily available in common databases, compounds with multiple hydroxyl groups on an aromatic ring (like benzenetriols) are typically solids at room temperature. Solvents are, by definition, used in their liquid state.
Therefore, the chemical nature of this compound precludes its use as a solvent. Its significance in chemical research lies in its role as a metabolic intermediate and a reference compound for toxicological and biodegradation studies, not in its physical properties as a bulk medium.
Future Research Directions and Emerging Challenges
Development of Sustainable and Atom-Economical Synthetic Pathways
The current synthesis of 6-chlorobenzene-1,2,4-triol and related halogenated phenols often relies on methods that may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable and atom-economical synthetic routes.
Future Research Focus:
Catalytic Systems: Investigating novel catalysts, including transition metal catalysts and enzymes, could lead to more selective and efficient chlorination of 1,2,4-benzenetriol (B23740). researchgate.netdiva-portal.org The use of catalysts can reduce the need for harsh reaction conditions and stoichiometric reagents. rsc.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and safer processes for large-scale production.
Alternative Solvents: The use of greener solvents, such as supercritical fluids or bio-derived solvents, can reduce the environmental impact of the synthesis. rsc.orgnih.gov
Exploration of Undiscovered Reactivity and Derivatization Opportunities
The three hydroxyl groups and the chlorine atom on the benzene (B151609) ring of this compound offer multiple sites for chemical modification. nih.gov A deeper understanding of its reactivity is crucial for synthesizing novel derivatives with tailored properties.
Known Reactions: The hydroxyl groups can undergo oxidation to form quinones, and the chlorine atom can potentially be substituted via nucleophilic aromatic substitution, although this is generally challenging.
Future Research Focus:
Cross-Coupling Reactions: Exploring the use of this compound in modern cross-coupling reactions could open up avenues for creating complex molecules with applications in pharmaceuticals and materials science. diva-portal.org
Functionalization of Hydroxyl Groups: Systematic investigation into the selective etherification, esterification, and silylation of the hydroxyl groups could yield a library of new derivatives with diverse physical and chemical properties.
Derivatization for Biological Screening: Synthesizing a variety of derivatives and screening them for biological activities, such as antimicrobial or anticancer properties, is a promising area of research. researchgate.net
Integration of Machine Learning and AI in Compound Design and Prediction
Computational tools are becoming indispensable in modern chemical research. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and development of new compounds and reactions.
Current Computational Approaches: Computational studies, such as Density Functional Theory (DFT), have been used to investigate the electronic structure and reactivity of related chlorobenzene (B131634) derivatives. diva-portal.org
Future Research Focus:
Predictive Modeling: Developing ML models to predict the properties, reactivity, and biological activity of this compound and its derivatives based on their molecular structure.
Reaction Prediction: Utilizing AI algorithms to predict novel reactions and synthetic pathways for this compound and its derivatives. acs.org
Virtual Screening: Employing computational docking and virtual screening to identify potential biological targets for newly designed derivatives. mdpi.com
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
A detailed understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. Time-resolved spectroscopic techniques can provide invaluable insights into the transient species and reaction dynamics involved in the transformations of this compound.
Current Mechanistic Understanding: The mechanisms of electrophilic aromatic substitution on phenolic compounds are generally well-understood. However, detailed kinetic and mechanistic data for specific reactions of this compound are scarce.
Future Research Focus:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the formation and decay of excited states and reactive intermediates on ultrafast timescales, providing a detailed picture of photochemical and photophysical processes.
Time-Resolved Infrared and Raman Spectroscopy: These methods can track changes in vibrational modes during a reaction, offering structural information about transient species.
Computational Mechanistic Studies: Combining experimental data with high-level computational modeling can provide a comprehensive understanding of reaction pathways and transition states. diva-portal.org
Expanding the Scope of Research Applications in Materials Science and Catalysis
The unique structure of this compound suggests potential applications beyond its role as a synthetic intermediate.
Potential Applications:
Polymer Science: The triol functionality makes it a potential monomer or cross-linking agent for the synthesis of novel polymers with tailored thermal and mechanical properties.
Coordination Chemistry: The hydroxyl groups can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, and separation.
Catalysis: Derivatives of this compound could be designed to act as ligands for homogeneous catalysts or as organocatalysts themselves. mdpi.com
Addressing Challenges in the Scale-Up of Synthetic Methodologies
Translating a laboratory-scale synthesis to an industrial process presents a unique set of challenges. Addressing these challenges is crucial for the commercial viability of this compound and its derivatives.
Key Challenges:
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize by-product formation on a large scale.
Purification: Developing efficient and cost-effective purification methods to obtain high-purity product.
Safety and Environmental Concerns: Ensuring the safe handling of reagents and the management of waste streams in accordance with environmental regulations.
Future Research Focus:
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters to ensure consistent product quality and process safety.
Development of Robust and Recyclable Catalysts: Designing catalysts that are stable under industrial conditions and can be easily separated and reused.
Techno-Economic Analysis: Conducting thorough economic evaluations of different synthetic routes to identify the most commercially viable process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
